molecular formula C8H4Br2N2 B2698077 3,8-Dibromo-1,5-naphthyridine CAS No. 154015-16-4

3,8-Dibromo-1,5-naphthyridine

Cat. No.: B2698077
CAS No.: 154015-16-4
M. Wt: 287.942
InChI Key: NWJHKNUMXALBDR-UHFFFAOYSA-N
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Description

3,8-Dibromo-1,5-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of two bromine atoms at the 3rd and 8th positions of the 1,5-naphthyridine ring system. Naphthyridines are known for their diverse biological activities and applications in medicinal chemistry, making this compound a compound of interest for researchers.

Mechanism of Action

Target of Action

It is known that 1,5-naphthyridine derivatives, to which 3,8-dibromo-1,5-naphthyridine belongs, exhibit a great variety of biological activities . This suggests that this compound may interact with multiple biological targets.

Mode of Action

It is known that alkyl halides can react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination . This suggests that this compound may undergo similar reactions.

Biochemical Pathways

Given the biological activities exhibited by 1,5-naphthyridine derivatives , it is likely that this compound interacts with multiple biochemical pathways.

Result of Action

Given the biological activities exhibited by 1,5-naphthyridine derivatives , it is likely that this compound has significant molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Dibromo-1,5-naphthyridine typically involves the bromination of 1,5-naphthyridine. One common method is the bromation with phosphorus oxybromide (POBr₃) from 1,5-naphthyridine-4,8(1H,5H)-dione

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3,8-Dibromo-1,5-naphthyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling reactions can yield various substituted naphthyridine derivatives.

Scientific Research Applications

3,8-Dibromo-1,5-naphthyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,8-Dibromo-1,5-naphthyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of bromine atoms at the 3rd and 8th positions allows for unique interactions and reactions that are not possible with other naphthyridine derivatives.

Properties

IUPAC Name

3,8-dibromo-1,5-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2N2/c9-5-3-7-8(12-4-5)6(10)1-2-11-7/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJHKNUMXALBDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C(C=NC2=C1Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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